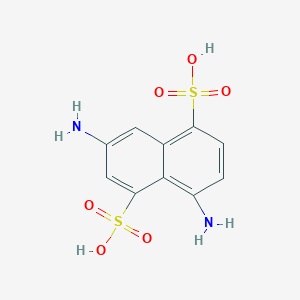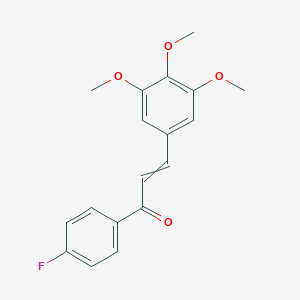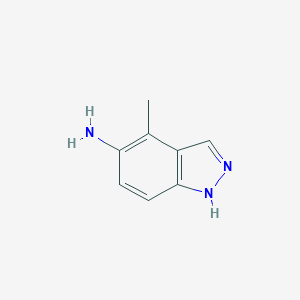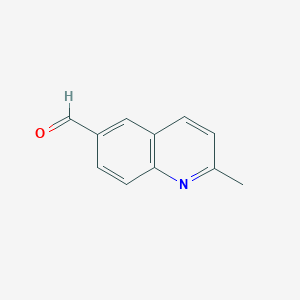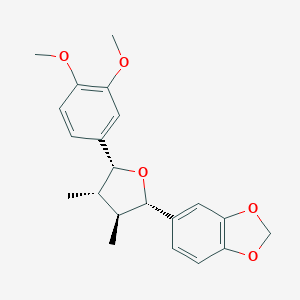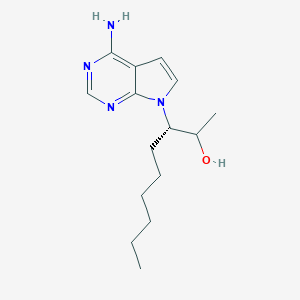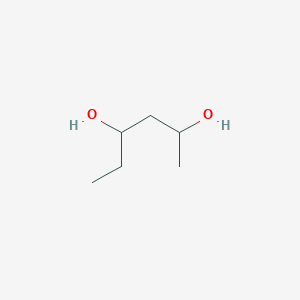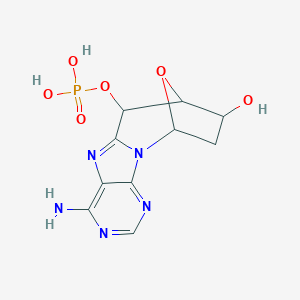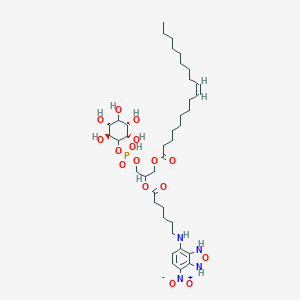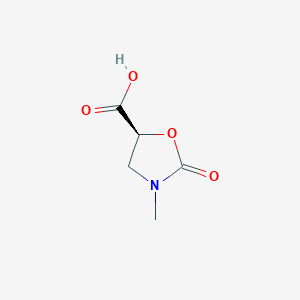![molecular formula C15H6Cl2F6O B033617 ビス[2-クロロ-5-(トリフルオロメチル)フェニル]メタノン CAS No. 101855-91-8](/img/structure/B33617.png)
ビス[2-クロロ-5-(トリフルオロメチル)フェニル]メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone is an organic compound characterized by the presence of two 2-chloro-5-(trifluoromethyl)phenyl groups attached to a central methanone (carbonyl) group. This compound is notable for its unique chemical structure, which includes both chloro and trifluoromethyl substituents, making it a subject of interest in various fields of scientific research.
科学的研究の応用
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability and resistance to degradation.
作用機序
Target of Action
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone is a complex compound with a structure that suggests it may interact with a variety of biological targets. Compounds with similar structures, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry, activating substrates and stabilizing partially developing negative charges in transition states .
Mode of Action
Based on the properties of structurally similar compounds, it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s conformation or activity, potentially influencing biochemical pathways within the cell.
Biochemical Pathways
Similar compounds have been shown to act as catalysts in organic transformations , suggesting that this compound may also influence various biochemical reactions.
Action Environment
The action, efficacy, and stability of Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone may be influenced by various environmental factors. For instance, similar compounds are sensitive to heat and humidity . Therefore, these factors could potentially affect the compound’s action and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzoyl chloride with a suitable nucleophile. One common method is the Friedel-Crafts acylation reaction, where 2-chloro-5-(trifluoromethyl)benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Bis[2-chloro-5-(trifluoromethyl)phenyl]methane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
2-Chloro-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
Uniqueness
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone is unique due to its combination of chloro and trifluoromethyl substituents attached to a central carbonyl group. This structure imparts distinct chemical and physical properties, such as high reactivity in nucleophilic substitution reactions and enhanced stability under various conditions. These features make it a valuable compound for a wide range of scientific and industrial applications.
特性
IUPAC Name |
bis[2-chloro-5-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F6O/c16-11-3-1-7(14(18,19)20)5-9(11)13(24)10-6-8(15(21,22)23)2-4-12(10)17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWZDLTOJSDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543128 |
Source


|
| Record name | Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101855-91-8 |
Source


|
| Record name | Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
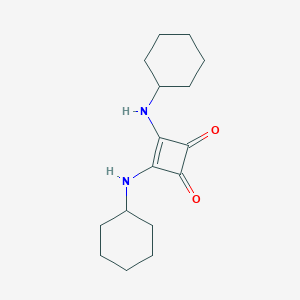
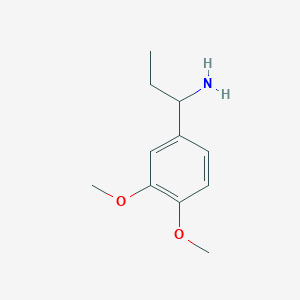
![2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B33539.png)
